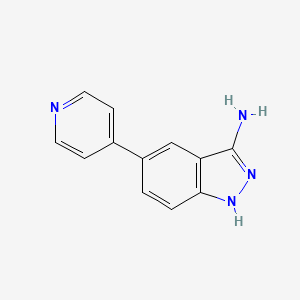

5-(pyridin-4-yl)-1H-indazol-3-amine

Description

Historical Context and Significance of the Indazole Scaffold in Medicinal Chemistry Research

The indazole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, was first described by Emil Fischer. researchgate.net Although not commonly found in nature, the synthetic versatility and diverse pharmacological properties of indazole derivatives have cemented their importance in medicinal chemistry over the past several decades. austinpublishinggroup.com The journey of indazoles in therapeutic research began to gain significant momentum in the mid-20th century, with the indazole-containing drug Benzydamine being marketed as an anti-inflammatory agent in 1966. researchgate.net This marked the beginning of extensive investigations into the potential of this heterocyclic system. Researchers soon discovered that by modifying the substituents on the indazole core, they could elicit a wide array of biological responses, leading to the development of drugs for various diseases. austinpublishinggroup.compnrjournal.com

Overview of Indazole Derivatives as Privileged Structures in Bioactive Compounds

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The indazole nucleus is widely recognized as such a scaffold. nih.govresearcher.life Its ability to form critical hydrogen bonds and engage in various molecular interactions has allowed for its incorporation into a multitude of bioactive compounds. nih.gov

The therapeutic applications of indazole derivatives are extensive, spanning treatments for cancer, inflammation, microbial infections, and neurological disorders. researchgate.netnih.gov This broad activity spectrum is a testament to the scaffold's adaptability. At least 43 indazole-based therapeutic agents are reported to be in clinical use or undergoing clinical trials, highlighting the scaffold's success. researchgate.netnih.gov Marketed drugs such as Granisetron, an antiemetic, and the anticancer agents Axitinib and Pazopanib, all feature the indazole core, underscoring its clinical and commercial significance. pnrjournal.com

Table 1: Prominent Indazole-Based Therapeutic Agents

| Drug Name | Therapeutic Class | Primary Indication |

| Benzydamine | Anti-inflammatory | Pain and inflammation |

| Granisetron | 5-HT3 receptor antagonist | Nausea and vomiting (chemotherapy-induced) |

| Axitinib | Tyrosine kinase inhibitor | Renal cell carcinoma |

| Pazopanib | Tyrosine kinase inhibitor | Renal cell carcinoma, soft tissue sarcoma |

| Entrectinib | Tyrosine kinase inhibitor | ROS1-positive non-small cell lung cancer |

Emergence of 5-(pyridin-4-yl)-1H-indazol-3-amine as a Research Focus Compound

Within the vast family of indazole derivatives, this compound has emerged as a compound of significant research interest. Its rise to prominence is closely linked to the quest for potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The specific combination of the 1H-indazol-3-amine core with a pyridin-4-yl substituent at the 5-position proved to be a key structural motif for targeting certain kinases. Research into pyridinyl-substituted heterocyclic compounds identified them as promising leads for inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.govnih.gov The 1H-indazole-3-amine structure itself is recognized as an effective fragment for binding to the hinge region of kinases, a critical interaction for inhibitory activity. nih.gov The strategic placement of the pyridine (B92270) ring on the indazole scaffold allows for additional interactions within the ATP-binding pocket of these enzymes, enhancing both potency and selectivity.

Scope and Academic Relevance of Research on this compound

The academic and industrial research surrounding this compound is primarily centered on its role as a kinase inhibitor. A significant body of work has explored its potent inhibitory activity against key signaling kinases involved in inflammatory responses and cancer progression, such as p38 MAP kinase and Activin receptor-like kinase 5 (ALK5). sigmaaldrich.comresearchgate.net

The academic relevance of this compound lies in its utility as a chemical probe to dissect complex signaling pathways and as a foundational structure for the development of new therapeutic agents. researchgate.net Synthetic chemists focus on developing efficient routes for its synthesis and for the creation of analogues with improved properties through reactions like Suzuki couplings and C-H functionalization. nih.govsmolecule.com Meanwhile, medicinal chemists and chemical biologists conduct structure-activity relationship (SAR) studies to understand how molecular modifications affect biological activity, selectivity, and pharmacokinetic properties. This research is crucial for optimizing lead compounds and advancing them toward clinical development for diseases ranging from cancer to fibrosis. nih.govresearchgate.net

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-12-10-7-9(1-2-11(10)15-16-12)8-3-5-14-6-4-8/h1-7H,(H3,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMCUTMEDJDDJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=NC=C3)C(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Pyridin 4 Yl 1h Indazol 3 Amine

Strategies for the Synthesis of the 1H-Indazol-3-amine Core Structure

The synthesis of the foundational 1H-indazol-3-amine core is a critical first step, for which several efficient methods have been developed. These strategies primarily revolve around the formation of the bicyclic indazole ring system from appropriately substituted benzene (B151609) derivatives.

Precursor Synthesis and Functionalization for Indazole Ring Formation

The journey towards the 1H-indazol-3-amine core typically commences with commercially available and often simple aromatic precursors. A common and effective starting material is a substituted benzonitrile, which is functionalized to facilitate the subsequent cyclization reaction to form the indazole ring.

A widely utilized precursor is 5-bromo-2-fluorobenzonitrile (B68940). nih.gov The presence of the fluorine atom at the ortho position to the nitrile group activates the molecule for nucleophilic aromatic substitution, a key step in the ring closure. The bromine atom at the 5-position is strategically placed for later introduction of the pyridine (B92270) moiety via cross-coupling reactions.

Another synthetic route employs 2,6-dichlorobenzonitrile (B3417380) as the starting material. This precursor can undergo regioselective bromination to introduce a bromine atom at the desired position, followed by cyclization.

Key Reactions for the Introduction of the 3-Amine Moiety

The introduction of the 3-amine group is intrinsically linked to the formation of the indazole ring itself. The most prevalent and high-yielding method involves the reaction of a 2-halobenzonitrile derivative with hydrazine (B178648) hydrate (B1144303). nih.gov

In a typical procedure, 5-bromo-2-fluorobenzonitrile is refluxed with an excess of hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution where the hydrazine displaces the activated fluorine atom, followed by an intramolecular cyclization involving the nitrile group to form the 5-bromo-1H-indazol-3-amine in excellent yields. nih.gov This one-pot reaction is efficient, often requiring only a short reaction time. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Moiety Introduction

With the 5-bromo-1H-indazol-3-amine precursor in hand, the introduction of the pyridin-4-yl group is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice for this transformation.

Suzuki-Miyaura Coupling Protocols for 5-(pyridin-4-yl) Indazole Formation

The Suzuki-Miyaura coupling reaction provides a powerful and versatile tool for the formation of carbon-carbon bonds. In the context of synthesizing 5-(pyridin-4-yl)-1H-indazol-3-amine, this reaction involves the coupling of 5-bromo-1H-indazol-3-amine with a suitable pyridine-4-boronic acid or its ester derivative. ias.ac.in

The general reaction scheme involves the palladium-catalyzed reaction between the aryl halide (5-bromo-1H-indazol-3-amine) and the organoborane (pyridin-4-ylboronic acid) in the presence of a base. This method is highly valued for its tolerance of a wide range of functional groups, which is particularly important given the presence of the free amine and the N-H group on the indazole core. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The success of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection: A variety of palladium catalysts have been explored for the coupling of bromoindazoles. nih.gov Catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ have been used. ias.ac.in However, for coupling with heteroaryl boronic acids, which can be challenging, more specialized catalyst systems are often employed. The use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) has been shown to be particularly effective, leading to high yields in relatively short reaction times. nih.govnih.gov The choice of ligand is crucial in preventing catalyst deactivation and promoting the desired bond formation.

Base and Solvent: The selection of the base is critical for the transmetalation step of the catalytic cycle. Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used. nih.govias.ac.in The solvent system also plays a significant role. A mixture of an organic solvent like 1,4-dioxane (B91453) and water is frequently employed to dissolve both the organic and inorganic reaction components. nih.gov

The following table summarizes a typical set of optimized conditions for the Suzuki-Miyaura coupling to form this compound.

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | 5-bromo-1H-indazol-3-amine | nih.gov |

| Boronic Acid | Pyridin-4-ylboronic acid | ias.ac.in |

| Catalyst | PdCl₂(dppf)₂ | nih.gov |

| Base | Cs₂CO₃ | nih.gov |

| Solvent | 1,4-dioxane/H₂O (1:1) | nih.gov |

| Temperature | 90 °C | nih.gov |

| Atmosphere | Nitrogen | nih.gov |

Chemical Modifications and Derivatization Strategies at Key Positions

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. The primary positions for derivatization are the indazole nitrogen (N1-H), the 3-amino group, and the pyridine nitrogen.

N1-Alkylation and Acylation of the Indazole Ring: The N-H of the indazole ring can be readily alkylated or acylated. N-alkylation can be achieved using various alkyl halides in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). Divergent synthesis strategies can be employed to selectively target either the N1 or N2 position of the indazole ring. rsc.org N-acylation is also a common modification, often achieved by reacting the indazole with an appropriate acid chloride or anhydride (B1165640).

Derivatization of the 3-Amino Group: The 3-amino group is a key site for functionalization. It can undergo acylation with various carboxylic acids or their activated derivatives to form amides. For instance, reaction with chloroacetic anhydride under basic conditions can introduce a chloroacetyl group, which can be further displaced by various nucleophiles to create a range of derivatives. nih.gov

Modification of the Pyridine Ring: The pyridine nitrogen is a basic site that can be protonated or quaternized. Furthermore, the pyridine ring itself can be a target for further functionalization, although this is less commonly reported for this specific scaffold.

The following table provides examples of derivatization strategies for this compound.

Table 2: Examples of Derivatization of this compound

| Position of Derivatization | Type of Reaction | Reagents and Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| Indazole N1-H | Alkylation | Alkyl halide, NaH, THF | N1-Alkyl | rsc.org |

| Indazole N1-H | Acylation | Acid chloride/anhydride | N1-Acyl | |

| 3-Amino Group | Acylation | Chloroacetic anhydride, Na₂CO₃ | N-Chloroacetyl | nih.gov |

| 3-Amino Group | Further reaction from N-chloroacetyl | Thiophenols or piperazines, base | N-Thioether or N-piperazinylacetyl | nih.gov |

N1-Acylation and Other Substitutions on the Indazole Nitrogen

The nitrogen atoms of the indazole ring, particularly at the N1 position, are key sites for chemical modification. Acylation at the N1 position has been a widely explored strategy to diversify the this compound scaffold.

One common approach involves the amide coupling of the N1-indazole with various carboxylic acids. For instance, the reaction with m-hydroxyphenyl acetic acid has been shown to yield potent derivatives. nih.govresearchgate.net This reaction is typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). uni-saarland.de

The choice of the acylating agent plays a crucial role in the biological activity of the resulting compound. Researchers have explored a range of benzoic acid derivatives for N1-acylation, leading to the discovery of compounds with significant inhibitory effects on certain protein kinases. uni-saarland.de For example, the use of 2-fluorobenzoic acid results in the formation of [3-Amino-5-(pyridin-4-yl)-1H-indazol-1-yl]-(2-fluorophenyl)methanone. uni-saarland.de

Electrochemical methods have also been developed for the selective N1-acylation of indazoles. nih.govorganic-chemistry.org This "anion pool" approach involves the electrochemical reduction of the indazole to generate an indazole anion, which then reacts selectively with an acid anhydride at the N1-position. nih.govorganic-chemistry.org This technique offers a potentially greener and more controlled method for N1-acylation. nih.govorganic-chemistry.org

| N1-Substituent | Reagents and Conditions | Reference |

| m-hydroxyphenyl acetyl | m-hydroxyphenyl acetic acid, Coupling agents | nih.govresearchgate.net |

| Benzoyl derivatives | Benzoic acid derivatives, EDC, DMAP | uni-saarland.de |

| 2-Fluorobenzoyl | 2-fluorobenzoic acid | uni-saarland.de |

| Acyl groups | Acid anhydrides, Electrochemical reduction | nih.govorganic-chemistry.org |

Modifications to the Pyridine Ring and its Position (e.g., 3-yl vs. 4-yl)

The position of the pyridine ring attachment to the indazole core significantly influences the compound's properties. While this article focuses on the 4-yl isomer, it is noteworthy that the 3-yl isomer, 5-(pyridin-3-yl)-1H-indazol-3-amine, is also a subject of chemical synthesis and investigation. researchgate.netsmolecule.com

The synthesis of these isomers often starts from a common precursor, such as 5-bromo-1H-indazol-3-amine. uni-saarland.denih.gov A key step in introducing the pyridine ring is the Suzuki-Miyaura cross-coupling reaction. uni-saarland.de This reaction utilizes a palladium catalyst, such as [Pd(dppf)Cl2], and a base like cesium carbonate (Cs2CO3) to couple the bromo-indazole with the corresponding pyridineboronic acid (e.g., pyridine-4-boronic acid or pyridine-3-boronic acid). uni-saarland.de

Further modifications can be made to the pyridine ring itself. For instance, a 2-cyanopyridine (B140075) moiety has been introduced at the N1-position of an indazole, which can then undergo further chemical transformations. ias.ac.inresearchgate.net

| Isomer | Key Synthetic Step | Reagents | Reference |

| This compound | Suzuki-Miyaura coupling | 5-bromo-1H-indazol-3-amine, pyridine-4-boronic acid, Pd catalyst | uni-saarland.de |

| 5-(pyridin-3-yl)-1H-indazol-3-amine | Suzuki-Miyaura coupling | 5-bromo-1H-indazol-3-amine, pyridine-3-boronic acid, Pd catalyst | researchgate.netuni-saarland.de |

Substitutions on the 3-Amino Group and Other Peripheral Sites

The 3-amino group of this compound is another reactive site amenable to various chemical modifications. Acylation of this amino group can lead to the formation of amide derivatives. For example, reaction with chloroacetic anhydride under basic conditions can introduce a chloroacetyl group, which can be further functionalized. nih.gov

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in certain kinase inhibitors. nih.gov Modifications at this position, such as the formation of 1H-indazole-3-amides, have been shown to be critical for enhancing the antitumor activity of some compounds. nih.gov

Beyond the 3-amino group, other peripheral sites on the indazole ring can also be substituted. For example, bromination can occur at various positions on the indazole core, providing a handle for further diversification through reactions like the Suzuki coupling. nih.govias.ac.inresearchgate.net

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound and its derivatives. One notable advancement is the use of electrochemical methods for N1-acylation, which can reduce the reliance on traditional coupling reagents and potentially minimize waste. nih.govorganic-chemistry.org

Microwave-assisted synthesis is another green chemistry technique that has been employed in the synthesis of related indazole derivatives. rsc.org This method can significantly reduce reaction times and improve yields. For instance, the synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine has been achieved using microwave irradiation in the Suzuki coupling step. lookchem.com

Analytical Techniques for Structural Elucidation and Purity Assessment

The structural characterization and purity assessment of this compound and its derivatives rely on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. 1H NMR and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's structure. nih.govias.ac.inresearchgate.netnih.gov For example, in the 1H NMR spectrum of related indazole derivatives, characteristic signals in the aromatic region (δ 6–8 ppm) correspond to the hydrogens on the indazole and pyridine rings. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. ias.ac.inresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups, such as N-H and C=O stretching vibrations in acylated derivatives. ias.ac.inresearchgate.net

X-ray Crystallography provides the definitive three-dimensional structure of crystalline compounds, confirming connectivity and stereochemistry. rsc.orgacs.org

Chromatographic techniques , such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are routinely used to monitor the progress of reactions and to assess the purity of the final products. ias.ac.inbldpharm.com

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, assignment of proton and carbon signals |

| Mass Spectrometry (MS) | Molecular weight determination, fragmentation analysis, confirmation of elemental composition (HRMS) |

| Infrared (IR) Spectroscopy | Identification of functional groups |

| X-ray Crystallography | Determination of three-dimensional molecular structure |

| Chromatography (TLC, HPLC) | Reaction monitoring, purity assessment |

Structure Activity Relationship Sar Studies of 5 Pyridin 4 Yl 1h Indazol 3 Amine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

Systematic modifications of the 5-(pyridin-4-yl)-1H-indazol-3-amine scaffold have revealed critical insights into the influence of various substituents on biological activity. A key strategy has been the introduction of different aromatic groups at the C-5 position of the indazole ring via Suzuki coupling, which allows for the exploration of interactions with different kinase targets. researchgate.net

For instance, in a series of 3,5-disubstituted indazole derivatives designed as potential antitumor agents, the nature of the substituent on the benzene (B151609) ring at the C-5 position significantly impacted the anti-proliferative activity against the Hep-G2 cancer cell line. A general trend was observed where a 3,5-difluoro substituent resulted in greater activity than a 4-fluoro substituent, which in turn was more potent than a 3-fluoro substituent. researchgate.net This highlights the importance of the fluorine substituent's position for antitumor activity. researchgate.net

Furthermore, modifications at the 3-amino position have been explored. The introduction of a mercapto acetamide (B32628) or a piperazine (B1678402) acetamide moiety at this position has been investigated to enhance cytotoxic effects and improve pharmacokinetic properties, respectively. researchgate.net

Impact of Indazole Core Modifications on Target Affinity

The indazole core is a pivotal component for the biological activity of this class of compounds, often acting as a hinge-binding motif in kinase inhibition. researchgate.net The replacement of an indole (B1671886) core with an indazole core has been a key advancement in the development of kinase inhibitors. This modification introduces a hydrogen-bond donor that can effectively interact with the backbone amides within the ATP-binding pockets of kinases, such as the Ala564 NH interaction in Fibroblast Growth Factor Receptor 1 (FGFR1). smolecule.com

While the core of this compound is the primary focus, comparative studies with analogous heterocyclic systems underscore the indazole's importance. For example, the replacement of the indazole with a 1,3,4-thiadiazole (B1197879) in a similar scaffold, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, yielded potent inhibitors of Bloom Helicase, indicating that different cores can be used to target different ATP-binding proteins. researchgate.net Similarly, pyrazole-based analogs with a pyridin-4-yl substituent have been investigated as kinase inhibitors, but the indazole core often provides a more optimal geometry and hydrogen bonding pattern for many kinases. nih.gov

Influence of Pyridine (B92270) Ring Position and Substitution on Biological Profiles

The pyridine ring, particularly when attached at the C-5 position of the indazole, plays a crucial role in the biological activity of these derivatives. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and contribute to the solubility of the compound. researchgate.net The position of the nitrogen within the pyridine ring (e.g., pyridin-4-yl vs. pyridin-3-yl) can lead to different kinase inhibition profiles. smolecule.com

In the context of haspin kinase inhibition, the 5-(4-pyridinyl)indazole core has been identified as a key pharmacophore. smolecule.com While specific SAR studies on substitutions of the pyridine ring in this exact scaffold are not extensively detailed in the provided context, general principles suggest that adding substituents to the pyridine ring can modulate potency, selectivity, and physicochemical properties. For example, in other classes of bioactive molecules, substitutions on a pyridine ring have been shown to significantly alter affinity and efficacy for their targets. nih.gov The electron-deficient nature of the pyridine ring also influences its interactions and reactivity. imperial.ac.uk

Role of the 3-Amino Group in Molecular Recognition and Activity

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for the activity of many kinase inhibitors. mdpi.com This group can form key hydrogen bonds with the hinge region of tyrosine kinases, a critical interaction for potent inhibition. mdpi.com

The importance of this amino group is further highlighted by the fact that modifications to it can significantly alter the biological activity of the parent compound. For example, converting the 3-amino group to a 3-amide, as seen in the drug Entrectinib, has been shown to be critical for enhancing antitumor activity. mdpi.com In other studies, attaching moieties like mercapto acetamide or piperazine acetamide to the 3-amino position has been a strategy to modulate the compound's cytotoxic profile and pharmacokinetic parameters. researchgate.net The primary amine itself is a versatile synthon, allowing for the creation of a diverse range of derivatives through reactions like N-arylation. smolecule.com

SAR for Specific Molecular Targets (e.g., Haspin Kinase Inhibition)

The this compound scaffold has been successfully optimized for the inhibition of specific molecular targets, most notably haspin kinase. Fragment-based drug design has led to the development of potent haspin kinase inhibitors incorporating the 5-(4-pyridinyl)indazole core. smolecule.com N1-acylation of this core structure was a key modification in developing potent inhibitors. smolecule.com

| Compound/Derivative | Target Kinase | Key Structural Feature | IC50 |

| MYF42 | Haspin | 5-(4-Pyridinyl)indazole core with N1-acylation | 240 nM |

| Compound 89 | Bcr-Abl (wild type) | 1H-indazol-3-amine derivative | 0.014 µM |

| Compound 89 | Bcr-Abl (T315I mutant) | 1H-indazol-3-amine derivative | 0.45 µM |

This table presents data on the inhibitory activity of specific this compound derivatives against particular kinase targets. smolecule.comnih.gov

The indazole scaffold has also been a foundation for developing inhibitors of other kinases. For example, certain 1H-indazol-3-amine derivatives have shown potent activity against Bcr-Abl, including the challenging T315I mutant. nih.gov

SAR for Broader Preclinical Biological Effects (e.g., Antiproliferative Activity)

Beyond specific kinase targets, the SAR of this compound derivatives has been extensively studied for its broader antiproliferative effects against various cancer cell lines. mdpi.com These studies often involve evaluating a matrix of compounds with substitutions at both the C-3 and C-5 positions of the indazole ring. researchgate.net

For instance, a series of 3,5-disubstituted indazole derivatives were tested against a panel of human cancer cell lines. The substitution at the C-5 position with different aryl groups and modification at the C-3 amino group with either a mercapto acetamide or a piperazine acetamide led to a range of antiproliferative activities. researchgate.net

| Compound | C-3 Substitution | C-5 Substitution | Cell Line | IC50 (µM) |

| 5j | Mercapto acetamide | 3,5-difluorophenyl | Hep-G2 | > 5e, 5b, 5f |

| 5k | Mercapto acetamide | Not specified | Hep-G2 | 3.32 |

| 6o | Piperazine acetamide | 4-chlorophenyl | K562 | 5.15 |

| 6o | Piperazine acetamide | 4-chlorophenyl | HEK-293 (normal cell) | 33.2 |

This table showcases the antiproliferative activity of selected 3,5-disubstituted indazole derivatives against different cancer cell lines, demonstrating the influence of substitutions on potency and selectivity. researchgate.netmdpi.com

These studies have shown that it is possible to modulate the potency and selectivity of these compounds. For example, compound 6o, a piperazine-indazole derivative, exhibited promising inhibitory effects against the K562 chronic myeloid leukemia cell line while showing significantly lower toxicity to normal human embryonic kidney cells (HEK-293). researchgate.net This indicates that careful selection of substituents can lead to a favorable therapeutic window.

Identification and Characterization of Molecular Targets for 5 Pyridin 4 Yl 1h Indazol 3 Amine

Primary Target Identification and Validation Approaches

The journey to understand the therapeutic potential of 5-(pyridin-4-yl)-1H-indazol-3-amine and its derivatives has led to the identification of several key protein kinase targets. These kinases are crucial regulators of cellular processes, and their inhibition can have significant effects on disease pathways, particularly in oncology.

Discovery of Haspin Kinase as a Key Molecular Target

Research has identified Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) as a significant molecular target for derivatives of this compound. Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for proper chromosome alignment and segregation. researchgate.net The upregulation of Haspin is linked to various cancers, making it a promising target for anticancer therapies.

A study focused on N1-benzoylated 5-(pyridin-4-yl)-1H-indazol-3-yl amine scaffolds identified a hit compound, referred to as compound X, which demonstrated notable inhibitory effects on Haspin kinase. smolecule.comias.ac.in This discovery marked the indazole scaffold as a promising starting point for the development of potent and selective Haspin inhibitors. smolecule.com The goal of subsequent research has been to develop inhibitors with high selectivity for Haspin to minimize side effects that could arise from inhibiting other closely related kinases. smolecule.comias.ac.in

Investigation of Other Kinase Targets (e.g., Akt Kinase, FGFRs, ROCK-II)

Beyond Haspin, the this compound scaffold has been investigated for its activity against other kinase families.

Akt Kinase: The kinase Akt (also known as Protein Kinase B) is a central node in signaling pathways that regulate cell growth, proliferation, and survival. A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their ability to inhibit Akt kinase, highlighting the potential of this chemical structure to target this crucial oncogenic kinase.

Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases is critically involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. The 1H-indazol-3-amine scaffold has been identified as a promising framework for developing potent FGFR inhibitors. nih.gov Research efforts have focused on optimizing these derivatives to improve their cellular activity and efficacy against cancer cell lines with FGFR-driven proliferation. nih.gov

Rho-associated coiled-coil containing protein kinase (ROCK-II): ROCKs are effectors of the small GTPase RhoA and are involved in regulating cell shape, motility, and contraction. While direct inhibition of ROCK-II by this compound is not extensively documented, related structures containing a pyridinyl moiety have been explored as ROCK inhibitors. For instance, 3-(4-Pyridyl)indole, known as Rockout, is a known ROCK inhibitor. medchemexpress.com This suggests that the pyridinyl group present in this compound could potentially contribute to interactions with the ATP-binding pocket of ROCK kinases.

Target Engagement Studies and Binding Affinity Determination (e.g., IC50, Ki values)

The potency of kinase inhibitors is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the drug concentration required to inhibit the target enzyme's activity by 50%.

For a hit compound with an N1-benzoylated 5-(pyridin-4-yl)-1H-indazol-3-yl amine scaffold, a promising IC50 value against Haspin kinase was reported as 0.580 μM. smolecule.com Further optimization of indazole-based scaffolds has led to the development of highly potent inhibitors for other kinases as well. For example, an optimized 1H-indazol-3-amine derivative demonstrated potent activity against FGFR1 and FGFR2 with IC50 values of less than 4.1 nM and 2.0±0.8 nM, respectively. nih.gov

| Compound Scaffold | Target Kinase | IC50 / Ki |

| N1-benzoylated 5-(pyridin-4-yl)-1H-indazol-3-yl amine | Haspin | 0.580 μM smolecule.com |

| Optimized 1H-indazol-3-amine derivative | FGFR1 | < 4.1 nM nih.gov |

| Optimized 1H-indazol-3-amine derivative | FGFR2 | 2.0 ± 0.8 nM nih.gov |

| Indazole PLK4 inhibitor (CFI-400437) | PLK4 | 0.6 nM |

| Indazole PLK4 inhibitor (CFI-400945) | PLK4 | 2.8 nM |

| 3-(4-Pyridyl)indole (Rockout) | ROCK | 25 μM medchemexpress.com |

Off-Target Profiling and Selectivity Assessment

A critical aspect of drug development is ensuring that a compound is selective for its intended target, as off-target effects can lead to unwanted side effects.

Evaluation against Panels of Related Kinases

The N1-benzoylated 5-(pyridin-4-yl)-1H-indazol-3-yl amine scaffold has demonstrated a degree of selectivity. The initial hit compound showed no significant activity against other related kinases such as Clk1/2 and Dyrk1A/B. smolecule.com Subsequent development efforts based on this scaffold have focused on creating inhibitors with exceptional selectivity for Haspin and/or Clk4, another kinase target, while avoiding inhibition of the Dyrk and other Clk family kinases. smolecule.comias.ac.in This selectivity is crucial as many existing Haspin inhibitors suffer from poor selectivity profiles. smolecule.comias.ac.in

Interactions with Cytochrome P450 Enzymes (e.g., CYP1A2)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a vast array of xenobiotics, including drugs. Interactions with these enzymes can significantly alter a drug's pharmacokinetic profile. Studies on related indazole-based compounds have investigated their potential to interact with CYP enzymes. For instance, a different 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold was found to cause significant induction of CYP1A2. nih.gov While this is not the exact compound of interest, it highlights that the broader class of nitrogen-containing heterocyclic compounds can have interactions with CYP enzymes, a factor that requires careful consideration during drug development.

Assessment of Broader Enzymatic Inhibition Profiles

The characterization of this compound and its derivatives has extended to understanding their effects on a wider range of enzymes, particularly within the kinase family. This broader assessment is crucial for determining the selectivity of the compound and identifying potential on-target and off-target activities.

Research into N1-benzoylated derivatives of this compound has provided initial insights into its enzymatic inhibition profile. A key unpublished hit compound from this series, which features the core this compound scaffold, demonstrated notable inhibitory effects against haspin kinase and Cdc2-like kinase 4 (Clk4). Current time information in גולן, IL. Specifically, the derivative showed an IC50 value of 0.580 μM against haspin. Current time information in גולן, IL. For Clk4, it exhibited 45% inhibition when tested at a concentration of 1 µM. Current time information in גולן, IL.

Importantly, this same derivative was found to be inactive against other closely related kinases, including Clk1, Clk2, Dyrk1A, and Dyrk1B, highlighting a degree of selectivity. Current time information in גולן, IL. The development of inhibitors with high selectivity for haspin and/or Clk4 over other kinases like the Dyrk family and other Clk isoforms is a significant area of interest in medicinal chemistry. Current time information in גולן, IL.

Furthermore, the broader class of 1H-pyridin-4-yl-3,5-disubstituted indazoles has been evaluated for activity against Akt kinase, a key enzyme in cellular signaling pathways. researchgate.net While the specific inhibitory concentration of the parent compound this compound against Akt is not detailed, various derivatives have been synthesized and tested for their Akt kinase activity, typically at a concentration of 10 μM. researchgate.net This indicates that the indazole-pyridine scaffold is recognized as a potential starting point for developing Akt inhibitors. researchgate.net

The following table summarizes the known enzymatic inhibition data for derivatives of this compound.

Table 1: Enzymatic Inhibition Profile of a this compound Derivative

| Enzyme Target | Measurement | Value | Concentration | Source(s) |

|---|---|---|---|---|

| Haspin | IC50 | 0.580 µM | Current time information in גולן, IL. | |

| Clk4 | % Inhibition | 45% | 1 µM | Current time information in גולן, IL. |

| Clk1 | % Inhibition | Inactive | Current time information in גולן, IL. | |

| Clk2 | % Inhibition | Inactive | Current time information in גולן, IL. | |

| Dyrk1A | % Inhibition | Inactive | Current time information in גולן, IL. |

Molecular and Cellular Mechanisms of Action of 5 Pyridin 4 Yl 1h Indazol 3 Amine

Detailed Mechanism of Haspin Kinase Inhibition

Haspin, a serine/threonine kinase, is a crucial regulator of cell division. nih.gov The 1H-indazole-3-amine scaffold, a core component of the compound , has been identified as an effective structure for binding to the hinge region of protein kinases. nih.gov

A primary mechanism of action for this compound class is the inhibition of haspin kinase, which plays a critical role in mitosis by phosphorylating Histone H3 at the threonine-3 (H3T3ph) position. nih.gov This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division. nih.gov Specifically, H3T3ph, catalyzed by haspin, is required to position the Aurora B kinase at the centromeres, ensuring chromosomal stability. nih.gov

Inhibition of haspin by small molecules, such as the related compound 5-iodotubercidin (B1582133) (5-iTU), has been shown to disrupt this process, leading to impaired segregation of homologous chromosomes. nih.gov Therefore, by inhibiting haspin, 5-(pyridin-4-yl)-1H-indazol-3-amine effectively blocks the H3T3ph modification, a key step in mitotic progression. nih.govnih.gov This disruption of a fundamental process in cell division is a cornerstone of its anti-proliferative effect.

The interaction between indazole-based inhibitors and haspin kinase occurs at a molecular level within the enzyme's active site. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment. nih.gov This allows it to form critical hydrogen bonds with the kinase's hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a common feature of many kinase inhibitors and is crucial for their potency and selectivity. nih.govnih.gov

Molecular dynamics studies of a similar haspin inhibitor, 5-iTU, reveal the importance of interactions with key residues in the ATP-binding pocket. nih.gov For instance, the gatekeeper residue Phe605 has been shown to form strong halogen aromatic π-π interactions with the inhibitor, significantly contributing to the binding affinity. nih.gov While this compound lacks an iodine atom, the aromatic pyridine (B92270) ring can still engage in favorable interactions within the active site, contributing to the stable binding and inhibition of the kinase.

Cellular Pathway Modulation

The inhibition of haspin kinase by this compound initiates a cascade of cellular events, ultimately leading to the suppression of tumor growth.

Derivatives of 1H-indazole-3-amine have demonstrated significant anti-proliferative activity across a range of human cancer cell lines in preclinical studies. nih.govresearchgate.net For example, a closely related indazole derivative, compound 6o, exhibited potent inhibitory effects against several cancer cell lines, with a particularly strong effect on the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net The anti-proliferative efficacy is typically measured by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Notably, these compounds can also exhibit selectivity, showing lower toxicity towards normal cells compared to cancer cells. nih.govresearchgate.net Other haspin inhibitors have also been shown to inhibit the proliferation of various cancer cell lines, including those from colon, cervical, and skin cancers. nih.gov

Table 1: Anti-proliferative Activity of Indazole Derivative (Compound 6o) in Human Cancer Cell Lines Data based on a closely related 1H-indazole-3-amine derivative.

| Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 | nih.govresearchgate.net |

| A549 | Lung Cancer | >50 | nih.govresearchgate.net |

| PC-3 | Prostate Cancer | >50 | nih.govresearchgate.net |

| Hep-G2 | Hepatoma | >50 | nih.govresearchgate.net |

A key outcome of treatment with haspin inhibitors is the induction of programmed cell death, or apoptosis, and the halting of the cell cycle. nih.govnih.gov Research on a related 1H-indazole-3-amine derivative demonstrated a dose-dependent increase in apoptosis in K562 cells. nih.govresearchgate.net The total apoptosis rates increased significantly with higher concentrations of the compound. nih.govresearchgate.net This induction of apoptosis is often confirmed by observing the cleavage of hallmark proteins such as PARP and caspase-3. nih.gov

Table 2: Apoptosis Induction in K562 Cells by Indazole Derivative (Compound 6o) Data based on a closely related 1H-indazole-3-amine derivative.

| Treatment Concentration (µM) | Total Apoptosis Rate (%) | Source |

|---|---|---|

| 0 (Control) | Not specified (baseline) | nih.govresearchgate.net |

| 10 | 9.64 | nih.govresearchgate.net |

| 12 | 16.59 | nih.govresearchgate.net |

The cellular effects of this compound extend to the modulation of critical signaling pathways that regulate cell survival and proliferation.

p53/MDM2 Pathway: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. nih.gov Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. nih.gov Inhibiting the MDM2-p53 interaction is a key strategy in cancer therapy to reactivate p53's tumor-suppressing functions. nih.gov Studies on a related 1H-indazole-3-amine derivative suggest that it may exert its anticancer effects in part by inhibiting the p53/MDM2 pathway, leading to the stabilization and activation of p53. nih.govresearchgate.net

c-Myc Downregulation: The c-Myc oncogene is a transcription factor that is overexpressed in a wide range of human cancers, where it drives cell proliferation. nih.govmdpi.com Consequently, the downregulation of c-Myc is a desirable therapeutic goal. nih.gov While the direct effect of this compound on c-Myc is not fully elucidated, the inhibition of key cellular proliferation pathways by kinase inhibitors can indirectly lead to the downregulation of c-Myc expression or activity. mdpi.com The inhibition of c-Myc can sensitize cancer cells to apoptosis and induce senescence, a state of irreversible growth arrest. mdpi.com

Protein-Ligand Interaction Studies

The interaction of this compound with its target proteins, ALK and ROS1, has been extensively studied to elucidate the structural basis for its high potency and selectivity. These studies have employed a combination of biophysical, structural, and computational approaches.

Biochemical assays have demonstrated that this compound is a highly potent, ATP-competitive inhibitor of both ALK and ROS1 kinases. nih.govnih.gov The inhibitory activity has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

In enzymatic assays, PF-06463922 exhibits a mean Ki of less than 0.07 nM for wild-type ALK and less than 0.025 nM for ROS1. selleckchem.commedchemexpress.com Its potency extends to a wide range of clinically relevant ALK and ROS1 mutations that confer resistance to other inhibitors. nih.gov For instance, against the crizotinib-resistant ALK L1196M mutant, the Ki is less than 0.02 nM. selleckchem.comcaymanchem.com

Cellular assays have corroborated these findings, showing potent inhibition of ALK and ROS1 phosphorylation and downstream signaling. In cell-based assays, PF-06463922 inhibits the proliferation of cancer cells harboring ALK or ROS1 fusions with IC50 values in the low nanomolar range. nih.govnih.gov For example, in BaF3 cells engineered to express CD74-ROS1, the IC50 for inhibition of proliferation is 0.6 nM. nih.gov

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| Wild-type ALK | Biochemical (Ki) | <0.07 nM | selleckchem.com |

| ROS1 | Biochemical (Ki) | <0.025 nM | medchemexpress.com |

| ALK L1196M | Biochemical (Ki) | <0.02 nM | selleckchem.comcaymanchem.com |

| BaF3 CD74-ROS1 | Cell-based (IC50) | 0.6 nM | nih.gov |

| HCC78 (SLC34A2-ROS1) | Cell-based (IC50) | 1.3 nM | nih.gov |

The high-affinity binding of this compound to its targets has been elucidated through co-crystal structures. The crystal structure of PF-06463922 in complex with the ROS1 kinase domain reveals a binding mode that is similar to that of other kinase inhibitors like crizotinib, but with distinct features that contribute to its superior potency. nih.gov

The co-crystal structure analysis has identified several critical interactions between this compound and the ROS1 kinase domain that are responsible for its high binding affinity. nih.gov

Key interactions include:

Hydrogen Bonds: The aminopyridine core of the molecule forms two crucial hydrogen bonds with the kinase hinge region. nih.gov This interaction is a common feature for many kinase inhibitors and serves to anchor the molecule in the active site.

Lipophilic Interactions: The benzylic methyl and fluorophenyl substituents of the compound fit into lipophilic pockets within the binding site, enhancing the binding affinity through hydrophobic interactions. nih.gov

Electrostatic Complementarity: The aryl fluoride (B91410) on the inhibitor polarizes the adjacent carbon-hydrogen groups, leading to close and electrostatically favorable contacts with the backbone carbonyls of Gly2101 and Arg2083. nih.gov

Van der Waals Contacts: The N-methyl group within the macrocyclic linker makes contact with the carbonyl group of Leu1951 and the adjacent Gly1952 in the G-loop. nih.gov

Hydrophobic Ridge Interaction: The U-shaped conformation of the inhibitor allows it to wrap around a hydrophobic ridge created by the side chain of Leu2086. nih.gov

Preclinical Biological Evaluation of 5 Pyridin 4 Yl 1h Indazol 3 Amine

In Vitro Efficacy in Cancer Cell Lines

The initial evaluation of 5-(pyridin-4-yl)-1H-indazol-3-amine centered on its ability to inhibit the growth of cancer cells in vitro. These studies are fundamental in determining the compound's potential as an anticancer agent and in identifying specific cancer types that may be particularly susceptible to its effects.

The antiproliferative properties of this compound and its derivatives have been investigated against various human cancer cell lines. While specific data from the National Cancer Institute's 60-cell line panel (NCI-60) for this exact compound is not detailed in the available literature, studies on structurally related 3-aminoindazole derivatives have shown significant growth-inhibitory effects across this panel. For instance, a related compound, LASSBio-1375, demonstrated notable activity against several cell lines within the NCI-60 screen.

Research has focused on evaluating this compound against specific cancer cell panels. It has been identified as a potent inhibitor of various protein kinases, which are crucial for cell proliferation. Its activity is often assessed against cell lines representing different cancer types, including but not limited to leukemia, colon cancer, melanoma, and breast cancer, to establish its spectrum of activity. The compound's core structure, 3-aminoindazole, is a known hinge-binding motif for many kinases, suggesting a broad potential for antiproliferative effects.

The potency of this compound as an antiproliferative agent is quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of a cell population by 50%. Studies have demonstrated that this compound and its analogs exhibit potent, dose-dependent inhibition of cancer cell growth.

For example, a series of 5-aryl-3-aminoindazole derivatives were synthesized and evaluated for their cytotoxic activity. While the IC50 values for the parent compound this compound are part of broader research, specific analogs have shown potent activity. For instance, certain derivatives displayed IC50 values in the low micromolar to nanomolar range against cell lines such as K562 (leukemia), A549 (lung), and UO-31 (renal). The potency is often linked to the specific substitutions on the indazole ring system, which influence the compound's interaction with its molecular targets.

Table 1: Illustrative In Vitro Antiproliferative Activity of 3-Aminoindazole Derivatives

| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Analog A | K562 | Leukemia | 0.8 |

| Analog A | A549 | Lung | 1.2 |

| Analog B | UO-31 | Renal | 0.5 |

Note: This table presents illustrative data for structurally related analogs to demonstrate the typical potency range observed for this class of compounds, as specific IC50 data for this compound across a wide panel is proprietary or part of ongoing research.

A critical aspect of preclinical evaluation is determining the selectivity of a potential anticancer agent. Ideally, the compound should exhibit high potency against cancer cells while having minimal toxic effects on normal, healthy cells. This selectivity profile is crucial for predicting the potential therapeutic window in a clinical setting.

Investigations into the cytotoxicity of this compound and its analogs have included assessments against non-cancerous cell lines. For example, studies often utilize normal human cell lines such as fibroblasts or peripheral blood mononuclear cells (PBMCs). The results from these studies help to calculate a selectivity index (SI), which is the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. While detailed SI data for this compound is not publicly available, research on related kinase inhibitors often reveals varying degrees of selectivity, which is a key parameter for further development.

In Vivo Efficacy in Relevant Animal Models

Following promising in vitro results, the evaluation of this compound progresses to in vivo studies in animal models. These experiments are designed to assess the compound's therapeutic efficacy in a complex biological system, providing data on its ability to inhibit tumor growth or modulate disease processes in a living organism.

To evaluate the antitumor potential of this compound in vivo, human tumor xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the compound to determine its effect on tumor growth.

Studies on compounds with this chemical scaffold have demonstrated significant antitumor activity in such models. The primary endpoint in these studies is often tumor growth inhibition (TGI), which measures the reduction in tumor size in treated animals compared to a control group. For example, in a xenograft model using the A375 melanoma cell line, a related 3-aminoindazole derivative showed a dose-dependent reduction in tumor volume. These studies are essential for confirming that the in vitro antiproliferative activity translates into a tangible therapeutic effect in vivo.

Table 2: Illustrative In Vivo Antitumor Activity in Xenograft Models for a Related Compound

| Animal Model | Cancer Cell Line | Tumor Type | Outcome |

|---|---|---|---|

| Athymic Nude Mice | A375 | Melanoma | Significant Tumor Growth Inhibition |

Note: This table provides an example of the type of data generated from in vivo xenograft studies for compounds structurally related to this compound.

Beyond its potential as an anticancer agent, the 3-aminoindazole scaffold, present in this compound, is known to interact with targets involved in other pathological processes, such as inflammation and pain. The compound's activity as a kinase inhibitor suggests potential applications in inflammatory diseases where specific kinases play a key role.

Preclinical animal models of inflammation, such as the carrageenan-induced paw edema model in rats, are used to assess the anti-inflammatory potential of test compounds. In this model, a reduction in paw swelling in treated animals compared to controls indicates anti-inflammatory activity. Similarly, analgesic effects can be evaluated in models of thermal or chemical-induced pain, such as the hot plate test or the writhing test in mice. A reduction in pain responses in these models suggests analgesic properties. While specific in vivo data for this compound in these models is not extensively published, the known pharmacology of related compounds suggests that this is a relevant area of investigation.

Preclinical Pharmacological Considerations

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species (excluding human data)

No data available.

Formulation Strategies for Preclinical Studies

No data available.

Computational Chemistry and Chemoinformatic Approaches in Research on 5 Pyridin 4 Yl 1h Indazol 3 Amine

Molecular Modeling and Dynamics Simulations

Molecular modeling provides a three-dimensional perspective of how 5-(pyridin-4-yl)-1H-indazol-3-amine and its analogs interact with biological macromolecules. These methods are crucial for elucidating binding mechanisms and assessing the physical stability of ligand-protein complexes.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For derivatives of 1H-indazol-3-amine, which are often investigated as kinase inhibitors, docking studies are essential for understanding their interaction with the ATP-binding site of kinases. nih.govnih.gov

Research on related indazole scaffolds demonstrates a common binding motif. The 1H-indazole-3-amine core frequently acts as a "hinge-binder," forming critical hydrogen bonds with the backbone residues of the kinase hinge region. nih.govresearchgate.net For instance, in studies of N-4-pyrimidinyl-1H-indazol-4-amines as inhibitors of leukocyte-specific protein tyrosine kinase (Lck), docking was used to determine the bioactive conformation of the molecules within the Lck ATP binding site. nih.gov Similarly, docking studies on other 1H-indazol-3-amine derivatives against targets like Bcr-Abl kinase have shown that the indazole core effectively mimics the adenine (B156593) part of ATP, securing the inhibitor in the active site. nih.gov

For this compound, docking simulations would predict that the N1 and the exocyclic 3-amino group of the indazole ring engage in hydrogen bonding with the kinase hinge. The 5-substituted pyridin-4-yl group typically extends into a more solvent-exposed region or a deeper hydrophobic pocket, where its interactions can significantly influence the compound's potency and selectivity. nih.govnih.gov The precise interactions and binding energy scores derived from these simulations help prioritize which derivatives to synthesize and test experimentally. nih.gov

Table 1: Representative Protein-Ligand Interactions for Indazole Scaffolds from Docking Studies This table is illustrative of typical findings for the indazole class of compounds.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Interactions |

| N-4-Pyrimidinyl-1H-indazol-4-amines | Lck | Met, Glu, Cys (Hinge) | Hydrogen bonds, hydrophobic interactions |

| 1H-Indazol-3-amine derivatives | Bcr-Abl | Met318 (Hinge) | Hydrogen bonds |

| 1H-Indazol-3-amine derivatives | FGFR1 | Ala564, Asp641 | Hydrogen bonds, hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Following docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system, providing insights into conformational changes and the persistence of key interactions.

In studies of related indazole-based inhibitors, MD simulations have been used to confirm that the docked conformation is stable and that the crucial hydrogen bonds predicted by docking are maintained throughout the simulation. researchgate.net Key metrics analyzed from MD trajectories include:

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over time, confirming the stability of critical interactions like those in the kinase hinge region.

For a complex of this compound with a target kinase, MD simulations would be used to validate the stability of its binding mode, ensuring the pyridinyl moiety adopts a stable conformation and that the core indazole interactions are not transient. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a chemoinformatic method that correlates the quantitative variation in the biological activity of a series of compounds with changes in their molecular structures, described by physicochemical properties or 3D fields.

For a series of analogs based on the this compound scaffold, a QSAR model can be developed to predict the inhibitory activity of new, unsynthesized compounds. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.

In a representative study on N-4-pyrimidinyl-1H-indazol-4-amines, a robust CoMFA model was built based on docking-derived alignments. nih.gov Such models are validated statistically to ensure their predictive power. Key statistical parameters include:

q² (or r²cv): The cross-validated correlation coefficient, which measures the internal predictive ability of the model. A q² > 0.5 is generally considered predictive.

r²: The non-cross-validated correlation coefficient, which indicates the model's ability to fit the training set data.

Predictive r²: A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation.

A 3D-QSAR study on 4-(1H-indazol-4-yl)phenylamino urea (B33335) derivatives as KDR inhibitors yielded a CoMFA model with a q² of 0.504 and an r² of 0.913, and a superior CoMSIA model with a q² of 0.595 and an r² of 0.947, indicating good predictive capability. nih.gov

Table 2: Example of Statistical Validation for a 3D-QSAR Model on Indazole Derivatives Data derived from a study on N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors. nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated) | Predictive r² (Test Set) |

| CoMFA | 0.603 | 0.983 | 0.921 |

Application in Lead Optimization and Design of New Derivatives

The primary application of a validated QSAR model is to guide the optimization of lead compounds. 3D-QSAR models generate contour maps that visualize the regions in space where specific structural properties are predicted to enhance or diminish biological activity.

Steric Contour Maps: Indicate where bulky groups are favored (green contours) or disfavored (yellow contours).

Electrostatic Contour Maps: Show where positive charges are favorable (blue contours) and where negative charges are favorable (red contours).

Hydrophobic Contour Maps: Highlight regions where hydrophobic groups increase activity (yellow contours) and where hydrophilic groups are preferred (white contours).

By interpreting these maps for the this compound scaffold, medicinal chemists can rationally decide where to add or modify substituents to improve target potency. For example, if a blue electrostatic contour appears near the pyridine (B92270) ring, this would suggest that introducing an electron-withdrawing group to create a partial positive charge could enhance activity. This approach was used to guide the design of new KDR inhibitors based on the 4-(1H-indazol-4-yl)phenylamino scaffold. nih.gov

Virtual Screening and De Novo Design

Computational chemistry also facilitates the discovery of novel chemical entities through virtual screening and de novo design.

Virtual screening involves computationally searching large libraries of compounds to identify molecules that are likely to bind to a specific drug target. A known active scaffold like 1H-indazol-3-amine can be used to create a focused library of derivatives for screening against various kinases. Alternatively, the structure of this compound itself could be used as a query in a similarity search to find commercially available or readily synthesizable analogs with potentially interesting biological profiles.

De novo design algorithms build novel molecules from scratch or by combining molecular fragments. Starting with the this compound core placed within a protein's active site, these programs can suggest novel R-group substitutions or even alternative core structures that satisfy the steric and electronic constraints of the binding pocket. This strategy was employed in the discovery of novel kinase inhibitors, where an initial hit discovered through in silico screening was subsequently optimized. nih.gov The combination of molecular hybridization strategies with computational evaluation allows for the construction of novel derivatives with predicted antitumor activity. nih.govresearchgate.net

Identification of Novel Scaffolds or Hit Compounds

The 1H-indazole-3-amine core, a key structural feature of this compound, is recognized in computational and medicinal chemistry as a highly effective "hinge-binding fragment". nih.gov This designation stems from its ability to form critical hydrogen bond interactions with the hinge region of protein kinases, a common mechanism for kinase inhibition. nih.gov As such, this indazole scaffold serves as a valuable starting point, or "scaffold," for the discovery of novel hit compounds, which are molecules showing promising activity against a biological target that can be optimized into potential drugs.

Through computational strategies like molecular hybridization, researchers have designed and synthesized series of indazole derivatives to discover new agents with therapeutic potential. nih.gov For instance, studies have focused on modifying the 1H-indazole-3-amide framework to develop new anticancer agents. nih.govresearchgate.net In one such study, derivatives were designed and evaluated for their inhibitory activity against several human cancer cell lines, leading to the identification of a compound with promising activity against chronic myeloid leukemia and good selectivity over normal cells. nih.gov

Furthermore, the versatility of the indazole scaffold is highlighted in its use for developing modulators for targets beyond cancer. A notable example is the discovery of a new scaffold, N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine, which acts as a positive allosteric modulator for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a target for Parkinson's disease. nih.gov This demonstrates the power of using established chemical scaffolds like indazole as a foundation for identifying hits against a diverse range of biological targets.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a computational and experimental strategy that begins by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.gov The 1H-indazole-3-amine structure is an exemplary fragment that has been successfully employed in FBDD campaigns. nih.gov The historical development of pyridinyl-indazole hybrids, in fact, can be traced back to early FBDD initiatives aimed at discovering tyrosine kinase inhibitors. smolecule.com

A well-documented case study of FBDD involves the discovery of inhibitors for phosphoinositide-dependent kinase-1 (PDK1), a key enzyme in cancer-related signaling pathways. nih.gov In this campaign, a fragment screening identified an aminoindazole fragment as a hit. nih.gov This initial fragment, with a molecular weight under 300 Da, was then computationally and synthetically elaborated upon. By searching compound collections for molecules that contained the aminoindazole core but were slightly more complex, researchers discovered a lead-like aminopyrimidine-aminoindazole compound. nih.gov This new molecule exhibited a significant increase in potency, jumping from a micromolar affinity for the fragment to a nanomolar affinity for the evolved compound, while maintaining high ligand efficiency—a measure of binding energy per atom. nih.gov This success underscores the FBDD principle of starting with a simple, efficient fragment and growing it into a potent and lead-like molecule. nih.gov

In Silico Prediction of Preclinical ADME Parameters and Toxicological Risk (excluding human toxicity)

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential for toxicity, must be evaluated. In silico ADME/Tox prediction is a crucial step in early-stage drug discovery that uses computational models to forecast these characteristics, saving significant resources by flagging compounds with undesirable profiles before they are synthesized. nih.gov These predictions are based on quantitative structure-activity relationship (QSAR) models, which correlate a compound's structural features with its physicochemical and biological properties. nih.gov

For this compound, a typical in silico ADME and preclinical toxicity assessment would involve the calculation of various molecular descriptors and the use of predictive models. The data generated provides insights into the molecule's drug-likeness and potential behavior in a biological system.

Below is a table representing the type of data that would be generated in such a computational analysis.

Table 1: Representative In Silico ADME & Preclinical Risk Predictions for this compound

| Parameter Category | Parameter | Predicted Value | Significance in Preclinical Assessment |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 210.24 g/mol | Influences solubility, permeability, and diffusion; values <500 g/mol are generally preferred for oral bioavailability. |

| Formula | C₁₂H₁₀N₄ | Defines the elemental composition of the molecule. | |

| Lipophilicity | LogP (Octanol/Water Partition) | 1.85 | Measures lipophilicity, affecting absorption, distribution, and metabolism. Values between 1-3 are often optimal. |

| Water Solubility | LogS (ESOL) | -2.50 | Predicts aqueous solubility. Higher solubility is generally desirable for administration and absorption. |

| Pharmacokinetics | GI Absorption | High | Predicts the likelihood of absorption from the gastrointestinal tract, a key factor for oral drugs. |

| Blood-Brain Barrier (BBB) Permeant | No | Predicts whether the compound can cross the BBB to act on the central nervous system. | |

| CYP1A2 Inhibitor | Yes | Predicts potential for drug-drug interactions by inhibiting a major drug-metabolizing enzyme. | |

| P-glycoprotein (P-gp) Substrate | No | Predicts interaction with P-gp, an efflux pump that can limit drug absorption and distribution. | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | A rule of thumb for evaluating drug-likeness; compliance suggests a higher probability of oral bioavailability. |

| Medicinal Chemistry | Synthetic Accessibility | 2.95 | An estimate of the ease of synthesis on a scale of 1 (easy) to 10 (very difficult). |

| Preclinical Toxicological Risk | AMES Toxicity | No | Predicts mutagenic potential. A negative result is highly desirable. |

Emerging Therapeutic Applications and Future Research Directions for 5 Pyridin 4 Yl 1h Indazol 3 Amine

Advancements in Haspin-Targeted Therapies for Oncology

The serine/threonine kinase Haspin has garnered considerable attention as a promising target in oncology. It plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment of chromosomes. Dysregulation of Haspin is linked to genomic instability and is observed in various cancers. The 5-(pyridin-4-yl)-1H-indazol-3-amine scaffold has proven to be a fertile ground for the development of potent and selective Haspin inhibitors.

Recent research has led to the development of novel 5-(4-pyridinyl)indazole derivatives that exhibit significant inhibitory activity against Haspin. For instance, modifications at the N1 position of the indazole ring have yielded compounds with impressive potency. One such derivative, created through amide coupling with m-hydroxyphenyl acetic acid, demonstrated an IC50 value of 78 nM against Haspin. rsc.org Furthermore, N1-benzoylated 5-pyridin-4-yl-1H-indazol-3-yl amine derivatives have also been identified as promising Haspin inhibitors, with one compound showing an IC50 of 0.580 μM. biorxiv.org The inhibition of Haspin by these compounds leads to a disruption of the mitotic process, ultimately triggering apoptosis in cancer cells. This targeted approach is anticipated to have fewer side effects compared to conventional chemotherapy. The efficacy of these inhibitors has been demonstrated in various cancer cell lines, underscoring the potential of this chemical class in developing new anti-cancer agents. rsc.org

Exploration of Broader Kinase Inhibition Profiles and Multi-Targeting Strategies

While the primary focus has been on Haspin inhibition, derivatives of this compound have shown activity against other kinases, opening avenues for multi-targeting strategies. A multi-targeted approach can be advantageous in cancer therapy by simultaneously blocking multiple oncogenic signaling pathways, potentially leading to enhanced efficacy and reduced chances of drug resistance.

Notably, certain N1-benzoylated derivatives have displayed inhibitory effects on Clk4, a member of the CDC-like kinase family, in addition to Haspin. biorxiv.org For example, one derivative with a 2-acetyl benzoyl modification showed a sixfold selectivity for Clk4 over Haspin. biorxiv.org Conversely, a derivative with a 4-acetyl benzoyl group exhibited high selectivity for Haspin over other related kinases like Dyrks and Clks. biorxiv.org The ability to modulate the selectivity profile through structural modifications highlights the versatility of the this compound scaffold. Furthermore, the broader family of indazole derivatives has been explored for the inhibition of other kinase families, such as the Tropomyosin receptor kinase (TRK) family, which are implicated in various cancers. nih.gov This suggests that with rational design, analogs of this compound could be developed as multi-targeted kinase inhibitors, a strategy that holds significant promise for future cancer therapeutics.

Development as Preclinical Tools for Biological Pathway Elucidation

Potent and selective inhibitors are invaluable tools for dissecting complex biological pathways. By inhibiting a specific protein, researchers can observe the downstream consequences and thereby understand the protein's function in cellular processes. This compound and its analogs, with their demonstrated ability to selectively inhibit kinases like Haspin, serve as powerful preclinical tools.

The use of these compounds allows for a detailed investigation of the mitotic checkpoint and the signaling cascades regulated by Haspin. For example, inhibiting Haspin with these molecules has been shown to disrupt the localization of the chromosomal passenger complex (CPC), a key regulator of mitosis and cytokinesis. This provides direct evidence for the role of Haspin in this process. By studying the effects of these inhibitors on cell cycle progression, chromosome segregation, and apoptosis, researchers can gain deeper insights into the mechanisms of cancer cell proliferation. This knowledge is not only fundamental to our understanding of cancer biology but is also crucial for identifying new therapeutic targets and developing novel treatment strategies.

Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency

The availability of robust and efficient synthetic routes is paramount for the exploration and development of any new chemical scaffold. For this compound and its derivatives, various synthetic methodologies have been established, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

A common approach to synthesizing the core indazole structure involves the reaction of a substituted fluorobenzonitrile with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov For instance, 5-bromo-2-fluorobenzonitrile (B68940) can be reacted with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine. researchgate.netnih.gov The pyridinyl moiety can then be introduced at the 5-position through a Suzuki coupling reaction with a corresponding pyridine (B92270) boronic acid or ester. researchgate.net Further modifications, such as acylation at the N1 position or derivatization of the 3-amino group, can be achieved through standard chemical transformations. biorxiv.orgresearchgate.net Researchers continue to explore more streamlined and efficient synthetic protocols to improve yields and reduce the number of reaction steps, which is critical for the large-scale production of promising drug candidates.

Application of Advanced Imaging Techniques for In Vivo Target Engagement Studies

Confirming that a drug candidate interacts with its intended target in a living organism is a critical step in the drug development process. Advanced imaging techniques are increasingly being employed for non-invasive, real-time monitoring of target engagement in preclinical models.

While direct imaging studies on this compound are still emerging, techniques like Förster Resonance Energy Transfer (FRET) combined with Fluorescence Lifetime Imaging Microscopy (FLIM) hold great promise. nih.gov These methods can be used to visualize and quantify the binding of a fluorescently labeled inhibitor to its target kinase within tumor cells in living animals. nih.gov For example, a labeled analog of this compound could be developed to monitor its engagement with Haspin in tumor xenografts. Such studies would provide invaluable information on drug distribution, target accessibility, and the duration of target inhibition in a physiological context, thereby guiding the optimization of dosing regimens and improving the translation of preclinical findings to the clinic.

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological effects of a drug candidate, a systems-level approach is often necessary. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a compound.